5-Adamantylisoxazole
Description
5-Adamantylisoxazole is a heterocyclic compound featuring a rigid adamantane moiety fused to an isoxazole ring. Isoxazoles, characterized by a five-membered ring containing adjacent nitrogen and oxygen atoms, are pharmacologically significant due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects .
Properties
Molecular Formula |
C13H17NO |
|---|---|
Molecular Weight |
203.28 g/mol |
IUPAC Name |
5-(1-adamantyl)-1,2-oxazole |
InChI |
InChI=1S/C13H17NO/c1-2-14-15-12(1)13-6-9-3-10(7-13)5-11(4-9)8-13/h1-2,9-11H,3-8H2 |
InChI Key |
FROPATIVCXDOSA-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC=NO4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Adamantyl-Oxadiazoles and Triazoles
Benzo-Fused Adamantyl Oxazoles
- 5-(Adamantan-1-yl)benzo[d]oxazole-2-thiol (): Similarity Score: 0.94 (CAS 53146-48-8), indicating structural resemblance to 5-Adamantylisoxazole.
Non-Adamantyl Isoxazole Derivatives
Simple Isoxazoles
Functionalized Isoxazoles
- Methyl 4-amino-3-methoxyisoxazole-5-carboxylate (): Applications: Explored in photochromic materials and solar cells. Key Difference: Methoxy and ester groups introduce polarity, contrasting with adamantyl’s hydrophobicity .
Table 1: Key Properties of Selected Compounds
Key Observations:
Adamantyl Impact: Adamantyl derivatives generally exhibit higher melting points and enhanced bioactivity compared to non-adamantyl analogs .
Heterocycle Influence : Oxadiazoles and triazoles with adamantyl show distinct electronic profiles vs. isoxazoles, affecting binding interactions in biological systems .
Substituent Effects : Halogen or alkyl groups on triazoles () modulate solubility and antimicrobial activity, a trend likely applicable to isoxazoles .
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